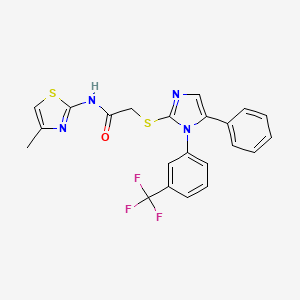

![molecular formula C14H9NO3 B2529695 3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one CAS No. 383388-62-3](/img/structure/B2529695.png)

3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one” is a chemical compound with the molecular formula C14H9NO3. It is a derivative of chromene, which is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects .

Synthesis Analysis

Researchers have discovered several routes for the synthesis of a variety of chromene analogs . The synthesis of chromene derivatives has been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .

Molecular Structure Analysis

The structure of chromene derivatives depends on the arrangement of sp3 carbon associated with the ring oxygen. 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .

Chemical Reactions Analysis

Several synthetic strategies and mechanisms have been proposed for the formation of the chromene ring. For instance, a plausible synthetic mechanism was proposed involving a multicomponent mixture of a malononitrile, resorcinol, and aromatic aldehyde and diethylamine in ethanol under reflux .

Aplicaciones Científicas De Investigación

Anticancer Activity

2H/4H-chromenes, including our compound of interest, have shown promising anticancer activity . They can inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer therapy.

Anticonvulsant Activity

These compounds have also been found to exhibit anticonvulsant activity . They can help control seizures in conditions like epilepsy, providing a new avenue for anticonvulsant drug development.

Antimicrobial Activity

2H/4H-chromenes have demonstrated antimicrobial properties . They can inhibit the growth of various bacteria and fungi, which could be useful in treating infectious diseases.

Anticholinesterase Activity

These compounds have shown anticholinesterase activity . This means they can inhibit the enzyme cholinesterase, which could be beneficial in treating conditions like Alzheimer’s disease.

Antituberculosis Activity

2H/4H-chromenes have been found to exhibit antituberculosis activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Antidiabetic Activity

These compounds have demonstrated antidiabetic properties . They can help regulate blood sugar levels, which could be beneficial for managing diabetes.

Anti-inflammatory Activity

The compound has been widely used in traditional medicine for its anti-inflammatory effects . It can help reduce inflammation, which is beneficial in treating various inflammatory diseases.

Antioxidant Activity

Lastly, 2H/4H-chromenes, including “3-[(1E)-(hydroxyimino)methyl]-4H-benzo[h]chromen-4-one”, have shown antioxidant activity . They can neutralize harmful free radicals in the body, which can help prevent various diseases and slow down the aging process.

Mecanismo De Acción

While the specific mechanism of action for “3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one” is not mentioned in the search results, chromene derivatives are known to exhibit numerous biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Direcciones Futuras

Chromene derivatives have attracted considerable attention as an important structural motif for the discovery of new drug candidates . Therefore, there is a need for more effective and cost-effective methods to synthesize novel chromene analogs . This will be helpful to the scientific community for designing and developing potent leads of chromene analogs for their promising biological activities .

Propiedades

IUPAC Name |

3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-13-10(7-15-17)8-18-14-11-4-2-1-3-9(11)5-6-12(13)14/h1-8,17H/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEMFWFOZWIPEE-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)

![(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2529614.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)

![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)

![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B2529621.png)

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide](/img/structure/B2529623.png)

![(1S,5alpha)-1-Phenyl-4beta-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B2529626.png)

![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B2529628.png)

![3-[(1-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2529629.png)